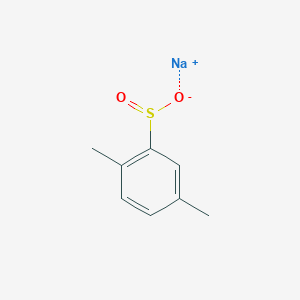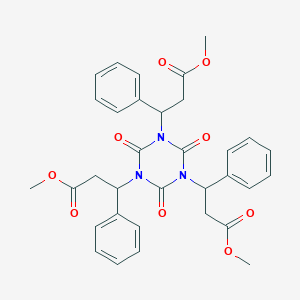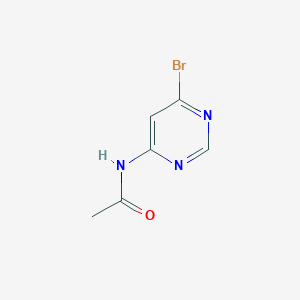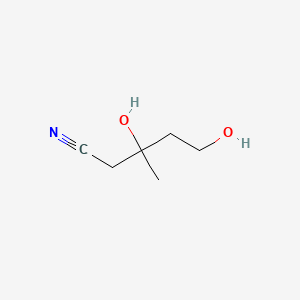![molecular formula C28H25NO B12093650 4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline CAS No. 229323-80-2](/img/structure/B12093650.png)
4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline is an organic compound that belongs to the class of triphenylamines. This compound is characterized by its unique structure, which includes an ethenylphenyl group, a methoxy group, and a diphenylaniline moiety. It is known for its applications in various fields, including organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline typically involves the reaction of 4-ethenylphenol with N,N-diphenylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated using methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted compounds, and various substituted triphenylamines .
Wissenschaftliche Forschungsanwendungen
4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxytriphenylamine
- N,N-Diphenyl-4-methoxyaniline
- Diphenyl (4-methoxyphenyl)amine
Uniqueness
4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline is unique due to its ethenylphenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific charge transfer characteristics, such as in OLEDs and other organic electronic devices.
Eigenschaften
CAS-Nummer |
229323-80-2 |
|---|---|
Molekularformel |
C28H25NO |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-[(4-ethenylphenyl)methoxymethyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H25NO/c1-2-23-13-15-24(16-14-23)21-30-22-25-17-19-28(20-18-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-20H,1,21-22H2 |
InChI-Schlüssel |
YYPLPFHDUNQAFU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)





![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)


![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)

![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
